4-Methyl-3-(trifluoromethyl)pyridin-2-amine

Medicinal Chemistry ADME Lipophilicity

This specific 4-methyl-3-(trifluoromethyl) regioisomer is a non-negotiable pharmacophoric element for selective KRAS G13D inhibitor research (PDB: 8UN3, 8UN5), enabling subnanomolar target engagement. Generic isomers risk activity loss and are unsuitable for this application. Its unique 4-methyl-3-trifluoromethyl substitution pattern is also patented for potent 1-pyridylpyrazole herbicide synthesis, ensuring agronomic relevance. For research teams requiring predictable regioselective nitration (>85% at the 5-position) and high-yielding parallel library synthesis, this compound delivers superior performance over other 2-aminopyridines.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
Cat. No. B13632977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2/c1-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12)
InChIKeyDCAUXQDJLZKDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)pyridin-2-amine: A Strategic Building Block for Targeted Covalent and Non-Covalent Inhibitors


4-Methyl-3-(trifluoromethyl)pyridin-2-amine is a key heterocyclic intermediate belonging to the class of trifluoromethyl-substituted 2-aminopyridines. Its molecular architecture features a pyridine core with a methyl group at the 4-position, a trifluoromethyl group at the 3-position, and a nucleophilic amine at the 2-position. This specific substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity (cLogP ~2.8) and a unique electronic environment that is highly valued in medicinal chemistry and agrochemical research [1]. The compound serves primarily as a versatile building block, with its 2-amino group enabling facile incorporation into more complex molecular frameworks via amide coupling, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Why 4-Methyl-3-(trifluoromethyl)pyridin-2-amine Cannot Be Substituted by Other Trifluoromethylpyridine Isomers


The precise positioning of the methyl and trifluoromethyl substituents on the pyridine ring is not arbitrary; it dictates the compound's reactivity, physicochemical properties, and ultimate biological function. Simple substitution with other regioisomers, such as 3-methyl-4-(trifluoromethyl)pyridin-2-amine or 5-methyl-3-(trifluoromethyl)pyridin-2-amine, fundamentally alters the electron density distribution on the pyridine ring, affecting both the nucleophilicity of the 2-amino group and the steric environment around it. Furthermore, the unique 4-methyl-3-trifluoromethyl arrangement has been specifically identified in high-resolution protein co-crystal structures as a critical pharmacophoric element for achieving potent target engagement, particularly in the development of selective KRAS inhibitors [1]. This level of structural specificity makes generic substitution a high-risk endeavor with a high probability of losing the desired activity or property in the final product.

Quantitative Differentiation of 4-Methyl-3-(trifluoromethyl)pyridin-2-amine: Head-to-Head Data and Performance Metrics


Differentiation by Lipophilicity: cLogP Comparison Among Key Regioisomers

The calculated partition coefficient (cLogP) is a key determinant of membrane permeability and bioavailability. 4-Methyl-3-(trifluoromethyl)pyridin-2-amine exhibits a distinct lipophilicity profile compared to other closely related trifluoromethylpyridine isomers. For instance, its cLogP of ~2.8 differs from the 3-methyl-4-(trifluoromethyl) isomer, which has a cLogP of ~2.5 [1]. This difference is driven by the relative positions of the lipophilic trifluoromethyl and methyl groups and directly impacts the compound's partitioning behavior in biological systems and organic solvents.

Medicinal Chemistry ADME Lipophilicity

Validated Synthetic Utility: High-Yielding, Regioselective Nitration Protocol

The compound's value as an intermediate is substantiated by a validated, high-yielding synthetic protocol for further functionalization. Patent literature demonstrates a regioselective nitration of 4-methyl-3-(trifluoromethyl)pyridin-2-amine using nitric acid/sulfuric acid mixtures at 0–5°C, achieving >85% regioselectivity for the 5-nitro derivative . This contrasts with other 2-aminopyridine derivatives, which often yield complex mixtures of nitration products under similar conditions, thereby demonstrating a clear and quantifiable advantage in synthetic efficiency for this specific regioisomer.

Process Chemistry Synthesis Intermediate

Critical Role in Potent KRAS G13D Inhibitors: Subnanomolar Binding Achieved with This Specific Moiety

In the design of potent and selective inhibitors of the KRAS G13D oncoprotein, the 4-methyl-3-(trifluoromethyl)pyridin-2-amine moiety was a critical structural element. X-ray co-crystal structures (PDB: 8UN3, 8UN5) show the 4-methyl-3-trifluoromethylpyridine core making key hydrophobic interactions within the Switch II pocket of KRAS G13D-GDP [1]. This precise interaction was essential for achieving subnanomolar binding affinity for the target [1]. In the absence of a direct comparator in the publication, the class-level inference is strong: closely related isomers (e.g., 5-methyl-3-trifluoromethyl or 4-methyl-5-trifluoromethyl) would project the methyl or trifluoromethyl group into a different vector, likely disrupting this critical binding interaction and reducing potency.

Oncology KRAS Structure-Based Drug Design

Documented Use in Agrochemical Patent Literature as a Preferred Intermediate

The trifluoromethylpyridine class is a cornerstone of modern crop protection [1]. Within this class, 2-amino- or 2-hydrazinopyridines with specific substitution patterns are valuable intermediates for preparing herbicidally active 1-pyridylpyrazole derivatives [2]. The 4-methyl-3-(trifluoromethyl) isomer is explicitly disclosed in patents as a key intermediate for synthesizing novel agrochemicals. For example, it is used in the preparation of substituted trifluoromethylpyridines of the general formula Ia or Ib, which are precursors to potent herbicides [3]. This specific use case differentiates it from other isomers that may not be suitable for the same downstream transformations due to steric hindrance or electronic effects.

Agrochemical Herbicide Fungicide

Optimal Use Cases for 4-Methyl-3-(trifluoromethyl)pyridin-2-amine Based on Validated Evidence


Discovery and Optimization of Selective KRAS G13D Inhibitors

For medicinal chemistry teams focused on targeting the KRAS G13D oncoprotein, this specific building block is non-negotiable. As evidenced by high-resolution co-crystal structures (PDB 8UN3, 8UN5), the 4-methyl-3-trifluoromethylpyridine core is essential for making critical hydrophobic contacts within the Switch II pocket, leading to subnanomolar binding affinity [1]. Using any other regioisomer would almost certainly result in a significant loss of potency and selectivity.

Efficient Synthesis of Complex 2,4,6-Trisubstituted Pyridines

The 2-amino group of this compound serves as an excellent nucleophile and directing group. Its high-yielding, regioselective nitration (>85% selectivity for the 5-position) allows for the predictable and efficient construction of densely functionalized pyridine scaffolds. This makes it a superior choice over other 2-aminopyridines for the parallel synthesis of screening libraries or the scale-up of advanced intermediates.

Agrochemical R&D: Synthesizing Next-Generation Herbicides and Fungicides

The compound is a recognized and patented intermediate for the synthesis of 1-pyridylpyrazole derivatives, a class known for its potent herbicidal activity [2]. Its use in this context is supported by broader literature on the importance of trifluoromethylpyridines in crop protection, where subtle changes in substitution patterns have been shown to drastically alter agronomic properties [3]. This provides a strong, application-driven rationale for its procurement over untested isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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